molecular formula C18H15N5O3 B2720252 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 921503-35-7

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2720252
CAS No.: 921503-35-7
M. Wt: 349.35
InChI Key: JOAJQMFLJDMKST-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for enhancing the pharmacological profiles of various derivatives. The presence of the 4-methoxyphenyl group and the benzofuran moiety contributes to its unique chemical properties, making it a candidate for further investigation in drug development.

Chemical Structure:

N 1 4 methoxyphenyl 1H tetrazol 5 yl methyl benzofuran 2 carboxamide\text{N 1 4 methoxyphenyl 1H tetrazol 5 yl methyl benzofuran 2 carboxamide}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The tetrazole ring enhances its ability to interact with biological targets, potentially making it effective against multiple drug-resistant pathogens.

Case Study:
A study demonstrated that derivatives of tetrazoles, including this compound, showed activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were assessed, revealing promising results against Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Various studies have reported its efficacy against different cancer cell lines.

Research Findings:

  • Cytotoxicity Assays: In vitro studies using MTT assays revealed that this compound exhibited significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity.
  • Mechanism of Action: Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cell proliferation and apoptosis, primarily through hydrophobic interactions and hydrogen bonding.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds provides insight into the unique characteristics of this compound.

Compound NameStructureUnique Features
1-(4-Methoxyphenyl)-5-methyl-1H-tetrazoleStructureContains a methyl group instead of an acetamide; potentially different biological activity
2-(4-Methoxyphenyl)-N-(tetrazol-5-yl)acetamideStructureSimilar acetamide structure but different substitution patterns; may exhibit distinct pharmacological profiles
5-AryltetrazolesStructureGeneral class of compounds with varying aryl substitutions; broad range of biological activities depending on aryl group

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-25-14-8-6-13(7-9-14)23-17(20-21-22-23)11-19-18(24)16-10-12-4-2-3-5-15(12)26-16/h2-10H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAJQMFLJDMKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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